Modafinil acid sulfone-d5
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Overview
Description
Modafinil acid sulfone-d5 is a deuterium-labeled derivative of modafinil acid sulfone. It is a stable isotope-labeled compound, where deuterium atoms replace some of the hydrogen atoms. This compound is primarily used as a tracer in drug development and pharmacokinetic studies to quantify the behavior of modafinil and its metabolites in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of modafinil acid sulfone-d5 involves the incorporation of deuterium into modafinil acid sulfone. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions
Modafinil acid sulfone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Modafinil acid sulfone-d5 has several scientific research applications:
Chemistry: Used as a tracer in studying the metabolic pathways of modafinil and its derivatives.
Biology: Helps in understanding the pharmacokinetics and biodistribution of modafinil in biological systems.
Medicine: Assists in drug development by providing insights into the metabolism and excretion of modafinil.
Industry: Used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of modafinil products .
Mechanism of Action
The exact mechanism of action of modafinil acid sulfone-d5 is not well understood. it is believed to act similarly to modafinil by inhibiting the reuptake of dopamine, leading to increased extracellular dopamine levels. This action is thought to enhance wakefulness and cognitive function. Modafinil also activates glutamatergic circuits while inhibiting gamma-aminobutyric acid (GABA) pathways, contributing to its stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Adrafinil: A prodrug of modafinil that is metabolized into modafinil in the body.
Fladrafinil (CRL-40941): A fluorinated derivative of modafinil with similar wakefulness-promoting effects.
Flmodafinil (CRL-40940): A bisfluoromodafinil derivative with enhanced potency.
Modafinil sulfone (CRL-41056): An oxidized metabolite of modafinil with similar pharmacological properties
Uniqueness
Modafinil acid sulfone-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium atoms enhances the stability and allows for precise quantification of the compound in biological systems. This makes it a valuable tool in drug development and research .
Properties
Molecular Formula |
C15H14O4S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfonylacetic acid |
InChI |
InChI=1S/C15H14O4S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,3D,4D,7D,8D |
InChI Key |
XTXZDQKYJIHOMB-DYVTXVBDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)S(=O)(=O)CC(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
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